D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate
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Overview
Description
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate is a derivative of D-mannitol, a sugar alcohol. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the mannitol molecule. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate typically involves the acetylation of D-mannitol. The process begins with the dehydration of D-mannitol to form 1,5-anhydro-D-mannitol. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol, D-mannitol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often use nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields D-mannitol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer.
Mechanism of Action
The mechanism of action of D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate involves its interaction with various molecular targets. In biological systems, it can act as an osmotic diuretic, drawing water into the renal tubules and increasing urine output. It also affects carbohydrate metabolism by inhibiting certain enzymes involved in glycolysis and gluconeogenesis .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-mannitol
- 1,5-Anhydro-2,3,4,6-tetra-O-methyl-D-galactitol
- 2,5-Anhydro-D-mannitol
Uniqueness
D-Mannitol, 1,5-anhydro-, 2,3,4,6-tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties. Compared to its analogs, it has different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications .
Properties
Molecular Formula |
C14H20O9 |
---|---|
Molecular Weight |
332.30 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |
InChI Key |
ULWHEXUWXLOVPV-AAVRWANBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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